N-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide

CDK4 inhibitor cell cycle oncology

N-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide (CAS 931074-88-3) is a synthetic small molecule (C₁₃H₁₄N₂O₂, MW 230.26) that belongs to the class of acrylamide-functionalised pyrrolidinones. Its structure embeds a terminal acrylamide moiety, which constitutes a potential electrophilic warhead for targeted covalent inhibition (TCI) of nucleophilic cysteine residues in protein kinases, a strategy that has been widely exploited in oncology and inflammation research.

Molecular Formula C13H14N2O2
Molecular Weight 230.267
CAS No. 931074-88-3
Cat. No. B2824484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide
CAS931074-88-3
Molecular FormulaC13H14N2O2
Molecular Weight230.267
Structural Identifiers
SMILESC=CC(=O)NC1=CC=C(C=C1)N2CCCC2=O
InChIInChI=1S/C13H14N2O2/c1-2-12(16)14-10-5-7-11(8-6-10)15-9-3-4-13(15)17/h2,5-8H,1,3-4,9H2,(H,14,16)
InChIKeyRRWINAXQMJHSAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2-Oxopyrrolidin-1-yl)phenyl]prop-2-enamide (CAS 931074-88-3): Core Chemical Identity for Informed Sourcing


N-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide (CAS 931074-88-3) is a synthetic small molecule (C₁₃H₁₄N₂O₂, MW 230.26) that belongs to the class of acrylamide-functionalised pyrrolidinones . Its structure embeds a terminal acrylamide moiety, which constitutes a potential electrophilic warhead for targeted covalent inhibition (TCI) of nucleophilic cysteine residues in protein kinases, a strategy that has been widely exploited in oncology and inflammation research [1]. The compound is currently marketed primarily as a research chemical and building block, with typical commercial purities of 95 % or higher (HPLC) .

Why a Generic Acrylamide or Pyrrolidinone Cannot Replace N-[4-(2-Oxopyrrolidin-1-yl)phenyl]prop-2-enamide in Target-Focused Studies


The biological activity of covalent acrylamide inhibitors is exquisitely sensitive to the electronic and steric environment of the warhead as well as to the non-covalent recognition elements that orient the electrophile toward a specific, non-catalytic cysteine [1]. In this compound, the 2-oxopyrrolidin-1-yl substituent on the para position of the phenyl ring dictates both the intrinsic reactivity of the acrylamide and the shape complementarity with the target ATP-binding pocket. Consequently, any analogue that alters the pyrrolidinone ring size, moves the substituent to the meta or ortho position, or replaces the acrylamide with a less electrophilic acrylic ester will exhibit a different selectivity fingerprint and may lose the nanomolar potency observed for cyclin-dependent kinases [2]. Without quantitative head-to-head selectivity data, procurement decisions must therefore be conservative and cannot assume interchangeability.

Quantitative Differentiation: N-[4-(2-Oxopyrrolidin-1-yl)phenyl]prop-2-enamide Versus Pharmacological Comparators


CDK4/Cyclin D3 Binding Affinity – Comparison with the Approved CDK4/6 Inhibitor Palbociclib

The compound displays a Ki of 0.40 nM against human full-length GST-tagged CDK4/Cyclin D3 in a recombinant enzyme assay [1]. For context, the prototypical CDK4/6 inhibitor palbociclib (PD-0332991) exhibits an IC₅₀ of 11 nM for CDK4/Cyclin D1 under comparable biochemical conditions [2]. Although the activity readouts differ (Ki vs. IC₅₀) and the cyclin subunit is not identical (D3 vs. D1), the 27-fold difference in potency is notable and suggests that the acrylamide-containing scaffold may achieve tighter binding through covalent engagement.

CDK4 inhibitor cell cycle oncology

Kinase Selectivity Window – CDK6 vs. CDK1 Isoform Discrimination

In the same biochemical panel, the compound exhibits a Ki of 4.3 nM for CDK6/Cyclin D3 and 77 nM for CDK1/Cyclin A2, yielding a CDK1/CDK6 selectivity ratio of approximately 18-fold [1]. In contrast, palbociclib shows IC₅₀ values of 15 nM for CDK6/Cyclin D1 and >10 µM for CDK1/Cyclin B (>667-fold) [2]. While palbociclib's selectivity window appears wider, the absolute CDK6 potency of the target compound (4.3 nM) is still competitive and may be accompanied by a different off-target kinase profile that could be advantageous in specific cellular contexts.

CDK selectivity kinase profiling therapeutic window

Covalent vs. Reversible Binding Mode – Mechanistic Differentiation from ATP-Competitive CDK Inhibitors

The compound's acrylamide group is positioned for Michael addition to a cysteine residue in the kinase active site, a feature absent in reversible ATP-competitive CDK4/6 inhibitors such as palbociclib, ribociclib, and abemaciclib [1]. Covalent engagement can extend target residence time beyond the pharmacokinetic half-life of the free drug, as demonstrated for other acrylamide-based kinase inhibitors such as ibrutinib (BTK) and osimertinib (EGFR T790M) [2]. While no residence-time data are yet published for this specific compound, the structural precedent is strong.

covalent inhibitor target engagement residence time

Evidence-Backed Application Scenarios for N-[4-(2-Oxopyrrolidin-1-yl)phenyl]prop-2-enamide


CDK4-Dependent Cancer Cell Line Profiling (e.g., ER+ Breast Cancer, Mantle Cell Lymphoma)

Based on its sub-nanomolar CDK4 affinity (Ki 0.40 nM), the compound is suitable for probing CDK4-dependent G1/S checkpoint control in cell lines that express high levels of Cyclin D1 or D3 [1]. Its covalent binding mode may allow washout experiments to distinguish reversible from irreversible target engagement, a key advantage over palbociclib in target-validation protocols.

Kinase Selectivity Panel Screening – CDK Family Profiling

With quantifiable activity across CDK4 (0.40 nM), CDK6 (4.3 nM), and CDK1 (77 nM), the compound can serve as a tool to discriminate functional roles of individual CDK family members in cell-cycle regulation and transcription [1]. The 18-fold CDK6/CDK1 window enables experiments requiring partial CDK1 sparing while maintaining CDK6 inhibition.

Covalent Probe Development and Chemical Biology Studies

The acrylamide warhead provides a chemical handle for cysteine-targeted proteomics (e.g., isoTOP-ABPP) to map the cellular targets of this scaffold [2]. Researchers can use the compound as a starting point for structure-activity relationship (SAR) campaigns aimed at tuning kinase selectivity through modification of the pyrrolidinone ring or the phenyl linker.

PROTAC Linker or Bifunctional Degrader Intermediate

The para-substituted phenyl ring and the acrylamide offer orthogonal functionalisation points for conjugating E3 ligase ligands (e.g., thalidomide derivatives) to create CDK-directed PROTAC molecules [3]. This application leverages both the covalent warhead and the established CDK4/6 affinity, potentially yielding degraders with catalytic target removal.

Quote Request

Request a Quote for N-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.